molecular formula C9H10O3 B117165 2-[(1R)-1-Hydroxyethyl]benzoic acid CAS No. 158169-17-6

2-[(1R)-1-Hydroxyethyl]benzoic acid

Cat. No. B117165
M. Wt: 166.17 g/mol
InChI Key: GPBOXVCIWMHAJH-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1R)-1-Hydroxyethyl]benzoic acid, also known as mandelic acid, is a white crystalline powder that is widely used in the pharmaceutical and cosmetic industries. It is a chiral molecule that has two enantiomers, the (R)-mandelic acid and the (S)-mandelic acid. The (R)-mandelic acid is the biologically active enantiomer and is the focus of

Mechanism Of Action

The mechanism of action of (R)-2-[(1R)-1-Hydroxyethyl]benzoic acid acid is not fully understood. However, it has been suggested that its antimicrobial properties may be due to its ability to disrupt bacterial cell walls and inhibit the growth of fungi and viruses. It has also been shown to possess antioxidant properties, which may contribute to its therapeutic effects.

Biochemical And Physiological Effects

(R)-2-[(1R)-1-Hydroxyethyl]benzoic acid acid has been shown to have several biochemical and physiological effects. It has been reported to reduce inflammation, improve skin texture and tone, and enhance wound healing. It has also been shown to have a mild exfoliating effect, making it a popular ingredient in cosmetic products.

Advantages And Limitations For Lab Experiments

The advantages of using (R)-2-[(1R)-1-Hydroxyethyl]benzoic acid acid in lab experiments include its high enantiomeric purity, low toxicity, and broad spectrum of biological activities. However, its solubility in water is limited, which may affect its bioavailability and efficacy. Additionally, its stability may be affected by pH and temperature changes, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on (R)-2-[(1R)-1-Hydroxyethyl]benzoic acid acid. One area of interest is the development of new antimicrobial agents based on its structure and properties. Another area of research is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, the development of new formulations and delivery methods may enhance its bioavailability and efficacy in various applications.
Conclusion
(R)-2-[(1R)-1-Hydroxyethyl]benzoic acid acid is a promising molecule with a wide range of potential applications in the pharmaceutical and cosmetic industries. Its high enantiomeric purity, low toxicity, and broad spectrum of biological activities make it an attractive candidate for further research and development. The future directions for research on (R)-2-[(1R)-1-Hydroxyethyl]benzoic acid acid are diverse and include the development of new antimicrobial agents, investigation of its potential use in the treatment of neurodegenerative diseases, and the development of new formulations and delivery methods.

Synthesis Methods

(R)-2-[(1R)-1-Hydroxyethyl]benzoic acid acid can be synthesized through several methods, including the resolution of racemic 2-[(1R)-1-Hydroxyethyl]benzoic acid acid, asymmetric synthesis, and enzymatic resolution. The most common method is the resolution of racemic 2-[(1R)-1-Hydroxyethyl]benzoic acid acid, which involves the separation of the (R)- and (S)-enantiomers using a chiral resolving agent. This method is simple, cost-effective, and yields high enantiomeric purity.

Scientific Research Applications

(R)-2-[(1R)-1-Hydroxyethyl]benzoic acid acid has been extensively studied for its potential pharmaceutical applications. It has been shown to possess antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new antimicrobial agents. It has also been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.

properties

CAS RN

158169-17-6

Product Name

2-[(1R)-1-Hydroxyethyl]benzoic acid

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

2-[(1R)-1-hydroxyethyl]benzoic acid

InChI

InChI=1S/C9H10O3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-6,10H,1H3,(H,11,12)/t6-/m1/s1

InChI Key

GPBOXVCIWMHAJH-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1C(=O)O)O

SMILES

CC(C1=CC=CC=C1C(=O)O)O

Canonical SMILES

CC(C1=CC=CC=C1C(=O)O)O

synonyms

Benzoic acid, 2-(1-hydroxyethyl)-, (R)- (9CI)

Origin of Product

United States

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